1-(difluoromethyl)-1H-indole-4-carbonitrile
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Overview
Description
1-(Difluoromethyl)-1H-indole-4-carbonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an indole ring, which also bears a carbonitrile group at the 4-position. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-indole-4-carbonitrile typically involves the introduction of the difluoromethyl group onto the indole ring. One common method is the difluoromethylation of indole derivatives using difluoromethylating agents. For instance, the reaction of indole-4-carbonitrile with difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate conditions can yield the desired product . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-1H-indole-4-carbonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indole-4-carbonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-1H-indole-4-carbonitrile: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
1-(Difluoromethyl)-1H-pyrazole-4-carbonitrile: This compound features a pyrazole ring instead of an indole ring, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
1-(difluoromethyl)indole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2/c11-10(12)14-5-4-8-7(6-13)2-1-3-9(8)14/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAMULGPMWDZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)C(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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